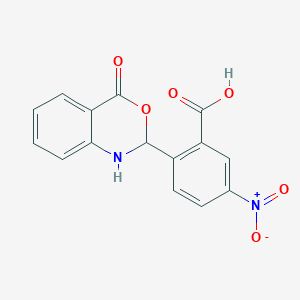
5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is a complex organic compound characterized by its unique benzoxazine and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 5-nitro-2-aminobenzoic acid. This intermediate is then subjected to cyclization with salicylaldehyde under acidic conditions to form the benzoxazine ring. The final step involves oxidation to introduce the keto group at the 4-position of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Reduction: 5-amino-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid.
Substitution: Various substituted benzoxazine derivatives.
Oxidation: Carboxylate derivatives of the benzoic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzoxazine ring system is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, derivatives of this compound are investigated for their anti-inflammatory and antimicrobial properties. The presence of the nitro group and the benzoxazine ring enhances its biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoxazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
5-nitro-2-(4-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid: Contains a hydroxyl group instead of a keto group, affecting its chemical properties and applications.
Uniqueness
5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is unique due to the presence of both the nitro and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10N2O6 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
5-nitro-2-(4-oxo-1,2-dihydro-3,1-benzoxazin-2-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-14(19)11-7-8(17(21)22)5-6-9(11)13-16-12-4-2-1-3-10(12)15(20)23-13/h1-7,13,16H,(H,18,19) |
InChI Key |
BZRSFRGJWRPFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(N2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-(furan-2-ylcarbonyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11053418.png)
![13-(methoxymethyl)-11-methyl-4-(2-methylpropyl)-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11053422.png)
![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11053438.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)
![2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11053447.png)
![3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053456.png)
![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11053460.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053461.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053465.png)

![4-(4-methylphenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11053472.png)
![2,2'-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile)](/img/structure/B11053476.png)
